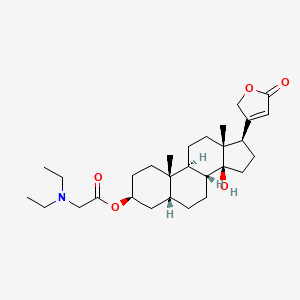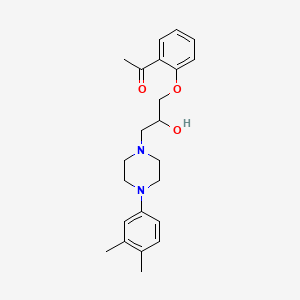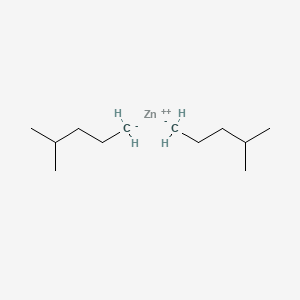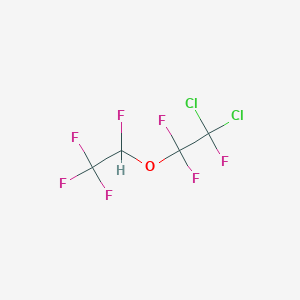
N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is a complex organic compound that combines the properties of N,N-Diethylglycine and a cardenolide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” typically involves the esterification of N,N-Diethylglycine with a cardenolide derivative. The reaction conditions may include the use of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, “this compound” may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylglycine esters: These compounds share the N,N-Diethylglycine moiety but differ in the ester group.
Cardenolide derivatives: These compounds share the cardenolide core structure but differ in the attached functional groups.
Uniqueness
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is unique due to its combination of N,N-Diethylglycine and a cardenolide derivative. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
42716-82-5 |
|---|---|
Molekularformel |
C29H45NO5 |
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C29H45NO5/c1-5-30(6-2)17-26(32)35-21-9-12-27(3)20(16-21)7-8-24-23(27)10-13-28(4)22(11-14-29(24,28)33)19-15-25(31)34-18-19/h15,20-24,33H,5-14,16-18H2,1-4H3/t20-,21+,22-,23+,24-,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
IVHDZYUAMFBHFJ-CZKHRBRPSA-N |
Isomerische SMILES |
CCN(CC)CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
Kanonische SMILES |
CCN(CC)CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)


![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)





